4-(4-Methoxyphenyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-8-4-2-7(3-5-8)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPGKCWLFFGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286931 | |
| Record name | 5-(4-Methoxyphenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-97-3 | |
| Record name | 5-(4-Methoxyphenyl)-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5301-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Methoxyphenyl 1h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands as the most prominent and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including 4-(4-Methoxyphenyl)-1H-1,2,3-triazole. This reaction involves the coupling of a terminal alkyne, in this case, 4-methoxyphenylacetylene, with an azide (B81097).
Regioselectivity Control in 1,4-Disubstituted Triazole Formation
The hallmark of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant exclusively produces the 1,4-disubstituted product. nih.gov This high degree of control is attributed to the copper-mediated reaction mechanism, which proceeds through a copper acetylide intermediate, ensuring the specific orientation of the reactants. This specificity is crucial in synthetic chemistry, as it eliminates the need for tedious separation of isomers and ensures the desired connectivity for subsequent applications.
Catalyst Systems and Reaction Conditions
A variety of copper sources and ligands have been developed to facilitate the CuAAC reaction, each offering distinct advantages in terms of efficiency, reaction conditions, and substrate scope. Common catalyst systems include in situ generated Cu(I) from the reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate, or the use of stable Cu(I) salts such as CuI or CuBr. mdpi.comresearchgate.net The choice of solvent can also influence the reaction, with a range of options from aqueous media to organic solvents like DMF and biomass-derived alternatives such as Cyrene™. nih.govbeilstein-journals.org
| Catalyst System | Alkyne | Azide | Solvent | Conditions | Yield (%) |
| Cu(0)-Fe₃O₄@SiO₂/NH₂Cel | 4-Methoxyphenylacetylene | 4-Fluoroaniline (converted in situ to azide) | H₂O | Room Temp, 6h | - |
| CuI | Phenylacetylene | Benzyl (B1604629) bromide (converted in situ to azide) | Cyrene™ | 30 °C, 12h | 88 |
| CuI | Various terminal alkynes | Various organic halides (converted in situ to azides) | aq PEG 400 | Room Temp | 60-90 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | Benzyl azide | Neat | Room Temp, 5 min | >99 |
| Copper Phenylacetylide | Various terminal alkynes | Various azides | CH₂Cl₂ | Room Temp, 24h | 70-90 |
Note: The table presents a selection of catalyst systems and conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including analogues of the target compound.
Recent advancements have introduced more sophisticated catalyst systems, including polynuclear copper complexes with N-heterocyclic carbene (NHC) ligands. These catalysts can exhibit extremely high activity, allowing for very low catalyst loadings (down to ppm levels) and rapid reaction times, often just a few minutes at room temperature under neat conditions. nih.gov Furthermore, heterogeneous catalysts, such as copper nanoparticles supported on various materials, offer the advantages of easy separation and recyclability. researchgate.net
One-Pot and Multicomponent Reaction Strategies
To enhance synthetic efficiency and atom economy, one-pot and multicomponent reaction (MCR) strategies based on CuAAC have been extensively developed. chapman.edu These approaches combine multiple reaction steps in a single flask without the isolation of intermediates. For instance, an organic halide can be converted to an azide in situ using sodium azide, which then reacts with a terminal alkyne present in the same pot. nih.govchapman.edu
A notable example is the one-pot, four-component synthesis of complex molecules containing the 1-(4-methoxyphenyl)-1H-1,2,3-triazole core. nih.gov Such strategies are highly valuable for generating libraries of diverse compounds for screening purposes. Ball-milling has also been employed as a solvent-free, mechanochemical approach for the one-pot synthesis of 1,2,3-triazoles from alkyl halides, sodium azide, and terminal alkynes using a supported copper catalyst. rsc.org
Alternative Synthetic Routes to this compound Analogues
While CuAAC is the predominant method, other synthetic strategies provide access to this compound and its derivatives, sometimes offering complementary regioselectivity or functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed triazole rings, allowing for the introduction of aryl and other substituents at specific positions. Direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles at the C-5 position provides a straightforward route to fully substituted triazoles. nih.gov This transformation is typically achieved using a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base.
| Catalyst | Triazole Substrate | Coupling Partner | Base | Solvent | Conditions |
| Pd(OAc)₂/PPh₃ | 1-Substituted-4-(pyridin-4-yl)-1H-1,2,3-triazole | 4-Bromo-1-methoxybenzene | K₂CO₃ | Toluene | 120 °C, 24h |
| Pd(OAc)₂ | 1-Methyl-1H-imidazole | 1-Bromo-4-methoxybenzene | K₂CO₃ | Anisole | - |
Note: This table provides examples of palladium-catalyzed C-H arylation for the functionalization of azole rings with methoxyphenyl groups.
This methodology is highly valuable for late-stage functionalization, enabling the diversification of complex molecules containing the this compound scaffold. The regioselectivity of these reactions can often be controlled by the directing effects of substituents on the triazole ring.
Green Chemistry Principles in Triazole Synthesis
The application of green chemistry principles to the synthesis of 1,2,3-triazoles, including this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are efficient and recyclable.
One of the cornerstones of green triazole synthesis is the use of water as a solvent. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, can be effectively carried out in aqueous media. This approach not only avoids the use of hazardous organic solvents but can also enhance reaction rates. For instance, the synthesis of the isomeric 1-(4-methoxyphenyl)-1H-1,2,3-triazole has been successfully demonstrated in water, highlighting the potential for similar green approaches for the 4-substituted isomer.
Alternative energy sources such as ultrasound and microwave irradiation have emerged as powerful tools in green chemistry. Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. nih.gov This technique has been successfully applied to the synthesis of various 1,2,3-triazole derivatives. nih.gov Similarly, microwave-assisted synthesis provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and improve yields. ias.ac.innih.gov Microwave-assisted CuAAC reactions have been widely adopted for the efficient and green synthesis of 1,2,3-triazoles. ias.ac.in
The development of eco-friendly and reusable catalysts is another critical aspect of green triazole synthesis. While copper is a common catalyst, efforts are being made to develop systems that are non-toxic and can be easily separated from the reaction mixture and reused. One-pot multi-component reactions, often performed under green conditions, further enhance the sustainability of triazole synthesis by reducing the number of synthetic steps and purification procedures. nih.gov
| Green Chemistry Approach | Key Advantages |
| Aqueous Media | Environmentally benign, enhanced reaction rates, improved safety. |
| Ultrasound Irradiation | Reduced reaction times, increased yields, milder conditions. nih.gov |
| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. ias.ac.innih.gov |
| Reusable Catalysts | Reduced waste, cost-effective, sustainable. |
| One-Pot Synthesis | Increased efficiency, reduced waste, atom economy. nih.gov |
Derivatization and Post-Synthetic Functionalization of the this compound Scaffold
The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into reactions at the triazole nitrogen atoms, functionalization of the appended phenyl ring and its methoxy (B1213986) group, and the introduction of other heterocyclic systems.
Modification at the Triazole Nitrogen Atoms
The 1H-1,2,3-triazole ring possesses two nitrogen atoms (N1 and N2) that can potentially undergo substitution reactions, most commonly alkylation and arylation. The regioselectivity of these reactions is often influenced by the nature of the substituent at the C4 position, the type of electrophile used, and the reaction conditions.
N-Alkylation of the triazole ring can be achieved using various alkylating agents. While specific examples for this compound are not extensively detailed in readily available literature, the general principles of triazole alkylation suggest that reactions with alkyl halides or other electrophiles would lead to a mixture of N1 and N2 substituted products. The ratio of these isomers can be influenced by factors such as the solvent, base, and the steric and electronic nature of both the triazole and the alkylating agent.
| Modification Type | Reagents and Conditions | Potential Products |
| N-Arylation | Aryl halides, Copper catalyst, Base | N1-Aryl and N2-Aryl derivatives |
| N-Alkylation | Alkyl halides, Base | N1-Alkyl and N2-Alkyl derivatives |
Functionalization of the Phenyl Ring and Methoxy Group
The 4-methoxyphenyl (B3050149) group provides additional opportunities for structural diversification. The aromatic ring is susceptible to electrophilic substitution reactions, and the methoxy group can be chemically altered.
Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as halogenation or nitration. The methoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group (positions 3' and 5') and para to the triazole ring (a position already occupied). Therefore, halogenation or nitration would be expected to occur primarily at the 3' and 5' positions of the phenyl ring.
Modification of the Methoxy Group: The methyl group of the methoxy ether can be cleaved to yield the corresponding phenol (B47542) derivative, 4-(4-hydroxyphenyl)-1H-1,2,3-triazole. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, for example, through etherification or esterification, to introduce a wide array of new functionalities.
| Functionalization Site | Reaction Type | Potential Outcome |
| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., -Br, -Cl, -NO2) at the 3' and 5' positions. |
| Methoxy Group | Ether Cleavage | Conversion to a hydroxyl group, enabling further derivatization. |
Introduction of Other Heterocyclic Moieties
A common strategy in drug discovery and materials science is the creation of hybrid molecules by linking different heterocyclic rings. The this compound scaffold can be elaborated by introducing other heterocyclic systems, often through a linker attached to the triazole ring or the phenyl group.
For instance, the synthesis of hybrid molecules containing pyrazole (B372694) and 1,2,3-triazole rings has been reported. In one example, a pyrazole-4-carbaldehyde was linked to a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole unit, demonstrating the feasibility of connecting these two important pharmacophores. acs.org Another study describes the synthesis of pyrazolyl-1,2,4-triazole amine derivatives, where a pyrazole ring is linked to a triazole moiety. nih.gov
Similarly, oxadiazole rings can be incorporated into triazole-containing structures. Research has shown the synthesis of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives. nih.govacs.org These hybrid molecules often exhibit interesting biological activities that may be a result of the synergistic effects of the individual heterocyclic components.
The synthesis of these hybrid molecules often involves multi-step sequences where a functional group on the initial this compound (or a precursor) is used to build the second heterocyclic ring. For example, a carboxylic acid or an alkyne group on the triazole scaffold can serve as a starting point for the construction of an oxadiazole or another triazole ring, respectively.
| Introduced Heterocycle | Synthetic Strategy |
| Pyrazole | Coupling of a pre-functionalized triazole with a pyrazole precursor or vice-versa. nih.govacs.org |
| Oxadiazole | Cyclization of a triazole-containing hydrazide or a related intermediate. nih.govacs.org |
| Pyridine (B92270) | Coupling reactions to link a pyridine moiety to the triazole scaffold. nih.gov |
Chemical Reactivity and Mechanistic Studies of 4 4 Methoxyphenyl 1h 1,2,3 Triazole
Reaction Pathways and Transformation Mechanisms
The reactivity of 4-(4-methoxyphenyl)-1H-1,2,3-triazole is characterized by several key transformation pathways, including addition reactions to activated alkenes and potential skeletal rearrangements.
Aza-Michael Addition Reactions
A notable reaction of 4-aryl-1H-1,2,3-triazoles, including the 4-methoxyphenyl (B3050149) derivative, is the aza-Michael addition to α,β-unsaturated ketones. This reaction leverages the nucleophilicity of the N-H group within the triazole ring. Studies have shown that in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound readily participates as a Michael donor.
The reaction with chalcones (1,3-diaryl-2-propen-1-ones) proceeds with complete regiospecificity. Under basic conditions, the nucleophilicity of the N(2) position of the triazole ring is enhanced, leading exclusively to the formation of 2,4-disubstituted 1,2,3-triazole derivatives. Initial attempts to catalyze the reaction between a chalcone (B49325) and this compound with 40 mol% DABCO in acetonitrile (B52724) at 0 °C showed no product formation even after ten days. However, optimizing the conditions by increasing the base concentration and temperature proved successful. The reaction proceeds efficiently with one equivalent of DABCO in a 3:1 mixture of acetonitrile and methanol (B129727) at 85 °C, yielding the corresponding 1,3-diaryl-3-(4-(4-methoxyphenyl)-2H-1,2,3-triazol-2-yl)propan-1-one adducts in high yields.
Table 1: DABCO-Promoted Aza-Michael Addition of this compound to Chalcone (1a) Data sourced from Thieme Connect. nih.gov
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | DABCO (40) | Acetonitrile | 0 | 10 days | No Reaction |
| 2 | DABCO (80) | Acetonitrile-Methanol | 80 | 3 days | Moderate |
| 3 | DABCO (100) | Acetonitrile-Methanol (3:1) | 85 | 3 days | High |
Similarly, the aza-Michael addition of 4-aryl-1H-1,2,3-triazoles to cycloalkenones has been studied in the presence of DABCO. These reactions, carried out in acetonitrile at room temperature, typically yield 2,4-disubstituted 2H-1,2,3-triazoles as the major products and 1,4-disubstituted 1H-1,2,3-triazoles as minor adducts. The reaction times are generally longer, ranging from 4 to 8 days.
Dimroth Rearrangement and Related Transformations
The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange places. mdpi.com This transformation typically proceeds through a ring-opening/ring-closing (RORC) mechanism. The classic Dimroth rearrangement involves 1-substituted-5-amino-1,2,3-triazoles, which, upon heating in a solvent like pyridine (B92270), open to a diazo intermediate. wikipedia.org Subsequent bond rotation and ring closure result in a rearranged, thermodynamically more stable triazole isomer.
While specific studies detailing the Dimroth rearrangement of this compound itself are not prevalent, the potential for such transformations exists, particularly for its derivatives. For the rearrangement to occur in a manner analogous to the classic mechanism, functionalization at the N1 and C5 positions is typically required. For instance, a derivative such as 1-alkyl-4-(4-methoxyphenyl)-5-amino-1H-1,2,3-triazole could theoretically undergo this rearrangement. The reaction is a powerful tool for creating diverse heterocyclic structures from a single precursor. rsc.orgresearchgate.net
Electrophilic and Nucleophilic Substitutions on the Triazole Ring
The 1,2,3-triazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles due to its electronic structure. The nitrogen atoms, particularly the pyridine-type nitrogens at positions 2 and 3, are electron-rich and serve as the primary sites for electrophilic attack. Reactions such as protonation and alkylation occur readily at these nitrogen atoms.
Conversely, the carbon atoms of the triazole ring are electron-deficient (π-deficient), making them susceptible to nucleophilic attack. However, direct nucleophilic substitution on an unsubstituted C-H bond of the triazole ring is generally difficult and requires harsh conditions or activation of the ring. A common strategy to facilitate nucleophilic substitution is the prior introduction of a good leaving group, such as a halogen, onto the triazole ring. For example, related 2-phenyltriazole 1-oxides can be selectively halogenated at the C5 position, and this halogen can then be displaced by various strong nucleophiles. Subsequent deoxygenation provides access to a range of C5-substituted triazoles. researchgate.net For this compound, this would suggest that the C5 position is the most likely site for such substitution reactions after appropriate activation.
Role of the Triazole Ring in Directing Reactivity
The 1,2,3-triazole ring is not merely a passive scaffold but an active participant that directs the course of chemical reactions. Its influence stems from several key features:
N-H Acidity and Nucleophilicity : The proton on the N1 atom is weakly acidic, and its removal by a base generates a triazolate anion. This anion is a potent nucleophile, with the N2 position often being the most nucleophilic site, as demonstrated by its selective reaction in the aza-Michael additions to form 2,4-disubstituted products. nih.gov
Aromatic Stability : The 1,2,3-triazole ring is an aromatic system, possessing significant resonance stabilization. nih.gov This stability influences its reaction pathways. For instance, substitution reactions that maintain the aromatic system are generally favored over addition reactions that would disrupt it. The high stability also means that reactions requiring ring-opening, such as the Dimroth rearrangement, often require significant energy input. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactions
Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, qualitative assessments can be made based on the observed reaction conditions and outcomes.
Aza-Michael Addition : The reaction requires a base catalyst (DABCO) and elevated temperatures (80-85 °C) to proceed at a reasonable rate, indicating a substantial activation energy barrier. nih.gov The reaction is kinetically controlled, with the regioselectivity determined by the relative nucleophilicity of the N1 and N2 atoms in the triazolate anion intermediate. The formation of the 2,4-disubstituted product as the exclusive isomer suggests that the transition state leading to this product is significantly lower in energy than the one leading to the 1,4-disubstituted isomer under these conditions. nih.gov
Dimroth Rearrangement : This rearrangement is typically driven by thermodynamics, leading to the formation of a more stable isomer. benthamscience.com The reaction often requires harsh conditions, such as prolonged heating in boiling pyridine, signifying a high activation barrier consistent with a mechanism involving the temporary disruption of the aromatic triazole ring. wikipedia.org The relative stability of the starting material and the rearranged product dictates the position of the equilibrium. In many cases, the rearrangement is effectively irreversible because the product is significantly lower in energy.
Isomeric Stability : For the parent 1H-1,2,3-triazole, computational and experimental studies have investigated the tautomeric equilibrium. In the gas phase, the 2H-tautomer is estimated to be more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol. nih.gov However, in polar solvents, the 1H-tautomer can be preferentially stabilized. nih.gov This inherent stability difference between N1- and N2-substituted isomers is a key thermodynamic factor influencing the outcomes of reactions like the aza-Michael addition, where the more stable 2,4-disubstituted product is favored.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 4 Methoxyphenyl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole is expected to exhibit distinct signals corresponding to the protons of the methoxyphenyl group and the triazole ring. Based on data from closely related structures, such as 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the aromatic protons of the 4-methoxyphenyl (B3050149) ring typically appear as two doublets in the range of δ 6.9-7.8 ppm. rsc.orgrsc.org The singlet for the C5-H of the triazole ring is anticipated to be in the range of δ 7.5-8.1 ppm. rsc.orgnih.gov The methoxy (B1213986) group protons are expected to appear as a sharp singlet around δ 3.8 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. For the 4-methoxyphenyl substituent, the carbon attached to the oxygen (C4') is expected to resonate at approximately δ 159-160 ppm, while the other aromatic carbons would appear between δ 114-130 ppm. rsc.orgnih.gov The carbons of the triazole ring (C4 and C5) are anticipated to have chemical shifts in the range of δ 118-148 ppm. rsc.orgnih.gov The methoxy carbon is typically observed around δ 55 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Triazole C5-H | 7.5 - 8.1 (s) | 118 - 125 |
| Triazole C4 | - | 140 - 148 |
| Methoxyphenyl C2'/C6'-H | 7.6 - 7.8 (d) | 126 - 128 |
| Methoxyphenyl C3'/C5'-H | 6.9 - 7.1 (d) | 114 - 115 |
| Methoxyphenyl C1' | - | 123 - 124 |
| Methoxyphenyl C4' | - | 159 - 160 |
| Methoxy OCH₃ | 3.8 (s) | 55 |
(Note: Data are predicted based on analogous compounds and general principles of NMR spectroscopy.)
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the methoxyphenyl ring, confirming their positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the C5 of the triazole ring and the carbons of the methoxyphenyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the triazole and methoxyphenyl rings. For example, correlations between the C5-H of the triazole and the C1' and C4 carbons would be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₉H₉N₃O), the expected exact mass is approximately 175.0746 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 175.
The fragmentation of 1,2,3-triazoles is known to proceed through characteristic pathways. researchgate.netrsc.org A common fragmentation involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 147. Subsequent fragmentations of the methoxyphenyl moiety, such as the loss of a methyl radical (•CH₃) to give a fragment at m/z 132, or the loss of a formyl radical (•CHO), could also be observed.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Loss from Parent/Intermediate |
| 175 | [M]⁺ | - |
| 147 | [M - N₂]⁺ | N₂ |
| 132 | [M - N₂ - CH₃]⁺ | N₂ + •CH₃ |
| 119 | [M - N₂ - CO]⁺ | N₂ + CO |
| (Note: Fragmentation pattern is predicted based on known fragmentation of triazoles and substituted aromatic compounds.) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the triazole ring, the methoxyphenyl group, and the C-O bond of the methoxy group. nih.gov
The IR spectrum is expected to show characteristic bands for C-H stretching of the aromatic ring and the methoxy group in the 3100-2800 cm⁻¹ region. nih.gov The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. The N=N stretching of the triazole ring is expected around 1300 cm⁻¹. nih.gov The C-O stretching of the methoxy group will likely result in a strong band in the 1250-1000 cm⁻¹ region. rsc.org
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C=C and N=N stretching vibrations of the aromatic and triazole rings.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Triazole Ring Stretch (N=N, C=N) | 1400 - 1200 | IR, Raman |
| Asymmetric C-O-C Stretch | 1275 - 1200 | IR |
| Symmetric C-O-C Stretch | 1075 - 1020 | IR |
| (Note: Frequencies are based on data from analogous compounds.) rsc.orgnih.govnih.gov |
X-ray Crystallography for Solid-State Structure Determination
In such structures, the triazole and methoxyphenyl rings are typically not coplanar. The dihedral angle between the planes of the two rings is expected to be significant, likely in the range of 20-30 degrees. nih.gov The bond lengths within the triazole and phenyl rings are expected to be within the normal ranges for aromatic systems.
Table 4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c (common for such molecules) |
| Dihedral Angle (Triazole/Phenyl) | 20 - 30° |
| (Note: Parameters are predicted based on the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole.) nih.govresearchgate.net |
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. iucr.org
Hydrogen Bonding : The N-H proton of the triazole ring can act as a hydrogen bond donor, forming hydrogen bonds with nitrogen atoms of adjacent triazole rings or the oxygen atom of the methoxy group. These interactions can lead to the formation of chains or layers within the crystal structure. iucr.orgnih.gov
π–π Stacking : The aromatic triazole and methoxyphenyl rings can engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. Centroid-to-centroid distances for such interactions are typically in the range of 3.7-3.9 Å. nih.govnih.gov
C-H···π Interactions : The aromatic C-H bonds can interact with the π-electron clouds of neighboring triazole or phenyl rings, further stabilizing the crystal packing. iucr.org
Hydrogen Bonding and π-Stacking Architectures
Following a comprehensive search of scientific literature, detailed experimental data from crystallographic studies specifically for the compound this compound, detailing its hydrogen bonding and π-stacking architectures, could not be located. The available research focuses on derivatives of this compound, which feature different substituents on the triazole or phenyl rings.
For instance, studies on related but distinct molecules, such as 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, reveal the presence of π–π interactions between the triazole rings, with centroid-centroid separations of 3.774 Å and 3.841 Å, leading to the formation of chains in the crystal lattice. nih.govresearchgate.net Another complex derivative, 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, exhibits C—H···O hydrogen bonds and π–π stacking interactions with a centroid-to-centroid distance of 3.7318 Å between parallel phenyl rings. iucr.org
However, the substitution pattern on these molecules significantly influences the crystal packing and the nature of intermolecular forces. Therefore, these findings for derivatives cannot be directly extrapolated to describe the precise hydrogen bonding and π-stacking architecture of the unsubstituted this compound. Without a dedicated crystal structure analysis of the title compound, a detailed and accurate description of its supramolecular assembly remains unavailable.
Theoretical and Computational Chemistry Studies of 4 4 Methoxyphenyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and other electronic characteristics. For derivatives of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole, theoretical structures are typically optimized using methods like the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netnih.gov These calculations allow for a comparison between theoretically optimized geometries and experimentally determined crystal structures, often showing a high degree of correlation. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov
In computational studies of a closely related compound, 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, DFT calculations were used to determine these parameters. nih.gov The HOMO was found to be distributed over the methoxyphenyl ring, while the LUMO was localized on the triazole ring and the adjacent aromatic system. This distribution provides insight into the regions of the molecule most likely to participate in electron donation and acceptance.
The calculated energy values and related quantum chemical parameters for this derivative provide a model for understanding the parent compound. nih.gov
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.13 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.21 | Electron-accepting ability |
| Energy Gap | ΔE | 4.92 | Chemical reactivity and stability |
| Electronegativity | χ | 3.67 | Power to attract electrons |
| Chemical Hardness | η | 2.46 | Resistance to change in electron configuration |
| Chemical Softness | σ | 0.41 | Polarizability |
| Electrophilicity Index | ω | 2.73 | Propensity to accept electrons |
Data derived from computational studies on 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or intermediate potential.
For triazole derivatives, MEP maps typically reveal the most negative potential (red) localized around the nitrogen atoms of the triazole ring due to their high electronegativity and lone pairs of electrons. researchgate.netiucr.org The oxygen atom of the methoxy (B1213986) group also represents an electron-rich site. Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. iucr.org
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. mdpi.com Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) technique, can accurately calculate the 1H and 13C NMR chemical shifts. mdpi.com Similarly, vibrational frequencies for Infrared (IR) spectra can be computed and correlated with experimental data, often with the help of Potential Energy Distribution (PED) analysis to assign specific vibrational modes. mdpi.com
For related 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives, studies have shown good agreement between calculated and experimental spectra. nih.govmdpi.com
| Spectroscopy | Region/Type | Predicted Characteristic Peaks |
|---|---|---|
| IR (cm⁻¹) | Aromatic C-H stretch | 3100–3000 |
| Triazole N=N stretch | ~1300 | |
| Triazole N-N stretch | ~1000 | |
| ¹H NMR (ppm) | Triazole C-H | 8.0–8.5 |
| Aromatic C-H (phenyl rings) | 7.0–8.0 | |
| Methoxy (OCH₃) | ~3.8 | |
| ¹³C NMR (ppm) | Triazole C-H | ~120 |
| Triazole C-N | ~144 | |
| Methoxy (OCH₃) | ~55 |
Predicted values based on computational studies of similar 1,2,3-triazole structures. nih.govmdpi.comurfu.ru
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational changes and intermolecular interactions that are not accessible from static models. pensoft.net For a molecule like this compound, MD simulations can explore the rotational freedom of the methoxyphenyl group relative to the triazole ring and analyze its interactions with solvent molecules or biological targets.
Crystal structure analyses of related compounds show that the phenyl rings are generally not coplanar with the central triazole ring. nih.govnih.gov MD simulations can reveal the dynamic nature of these dihedral angles in solution and the energy barriers associated with their rotation. Furthermore, these simulations are instrumental in drug design for assessing the stability of a ligand-receptor complex, providing insights into binding affinities and interaction patterns over time. pensoft.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmjcce.org.mk These models are built by calculating a set of molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as steric, electronic, and topological properties. nih.gov
For 1,2,4-triazole (B32235) derivatives, 3D-QSAR models like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been developed to predict anticancer activity. nih.govresearchgate.net These models generate a statistical relationship between the biological activity and the steric and electrostatic fields of the molecules. nih.gov Such studies help in identifying the key structural features responsible for a compound's activity and guide the design of new, more potent derivatives. While specific QSAR/QSPR models for this compound are not extensively documented, the methodologies are broadly applied to the triazole class of compounds to predict activities ranging from antimicrobial to enzyme inhibition. mjcce.org.mknih.gov
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as this compound, is commonly achieved through the Huisgen 1,3-dipolar cycloaddition reaction, often facilitated by a copper(I) catalyst in what is known as "click chemistry". mdpi.com
DFT calculations can be used to study the mechanism of this cycloaddition between an azide (B81097) (e.g., 4-methoxyphenyl (B3050149) azide) and a terminal alkyne. mtak.hu These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism by calculating the activation energies of the possible pathways. dntb.gov.uaresearchgate.net Computational analysis helps rationalize the high regioselectivity of the reaction, which almost exclusively yields the 1,4-disubstituted isomer when catalyzed. mtak.hu By modeling the transition state structures, researchers can understand the electronic and steric factors that govern the reaction's outcome. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Detailed research findings and data tables for the Hirshfeld surface analysis of this compound are not available in the reviewed scientific literature.
Applications of 4 4 Methoxyphenyl 1h 1,2,3 Triazole in Chemical Sciences
Role as Ligands in Organometallic and Transition Metal Catalysis
The nitrogen-rich 1,2,3-triazole ring is an effective coordinating agent for a variety of transition metals, positioning it as a valuable ligand component in organometallic chemistry and catalysis. rsc.orgnih.gov Derivatives of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole can be employed as ligands that influence the steric and electronic environment of a metal center, thereby modulating its catalytic activity.
The design of ligands based on the 1,2,3-triazole framework leverages several key principles to achieve desired catalytic properties. The triazole ring can act as a strong σ-donor and its polarized C-H bonds can establish supramolecular interactions. nih.gov
Coordination Modes: 1,2,3-triazoles typically coordinate to metal centers through their nitrogen atoms, most commonly the N3 atom. rsc.org They can function as monodentate ligands or be incorporated into larger polydentate structures to form chelating systems. For example, they can be designed as analogues of common pyridine-based ligands. rsc.org
"Click" Chemistry Synthesis: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This "click" reaction allows for the straightforward incorporation of various functional groups onto the triazole scaffold, enabling the fine-tuning of ligand properties. By choosing appropriate azide (B81097) and alkyne precursors, ligands with specific steric bulk, electronic characteristics, and solubility can be readily prepared. rsc.org
Ancillary Groups: The substituents at the N1 and C4 positions of the triazole ring significantly impact the ligand's properties. In this compound, the methoxyphenyl group at C4 can influence the electronic environment. By modifying the N1 position, bidentate or polydentate ligands can be created, such as by introducing phosphine (B1218219) or pyridyl groups, to enhance coordination stability and catalytic performance. acs.org
| Ligand Design Strategy | Purpose | Example Application |
| Incorporation of Pyridyl Groups | Create N,N'-bidentate chelating ligands | Formation of metallosupramolecular architectures, catalysis |
| Addition of Phosphine Groups | Create P,N-bidentate ligands for cross-coupling | Palladium-catalyzed Suzuki and Heck reactions |
| Functionalization via CuAAC | Tune steric and electronic properties | Optimization of catalytic activity and selectivity |
| Use as Mesoionic Carbenes (MICs) | Provide strong σ-donation for robust metal complexes | Emissive materials and photoredox catalysis |
Understanding the mechanism of catalytic cycles involving triazole ligands is crucial for optimizing reaction conditions and developing more efficient catalysts. The triazole ring can participate in and stabilize various intermediates throughout the catalytic process.
In palladium-catalyzed cross-coupling reactions, phosphino-triazole ligands have been investigated. acs.org Mechanistic studies suggest that the triazole C5–H bond is acidic enough to be selectively deprotonated by strong bases like n-butyllithium, allowing for the introduction of functional groups at this position. acs.org This reactivity is key to creating specific ligand architectures. The triazole moiety can stabilize the palladium(II) catalytic sites within a solid matrix, enhancing the catalyst's recyclability and longevity. rsc.org
In the context of cyclometalation, 4-phenyl-1,2,3-triazole ligands can coordinate to iridium(III) centers. nih.gov The triazole ring influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. Theoretical calculations show that the HOMO is typically localized on the iridium d-orbitals and the phenyl moieties, while the LUMO is associated with the ancillary ligands. The nature of the triazole chelation (as a standard C^N ligand or as a C^C carbene) alters the ligand-field splitting, which in turn tunes the photophysical properties of the complex. nih.gov
Applications in Materials Science and Polymer Chemistry
The stability and versatile functionality of the 1,2,3-triazole ring make it a valuable component in the synthesis of advanced materials and functional polymers. zbwhr.com The 4-(4-methoxyphenyl) substituent can impart specific properties, such as solubility and electronic characteristics, to these materials.
The 1,2,3-triazole linkage, readily formed via the CuAAC reaction, is a robust and popular choice for connecting monomer units to form functional polymers. dntb.gov.ua This "click" chemistry approach allows for the synthesis of well-defined polymer architectures.
Poly-1,2,3-triazoles: These polymers exhibit high thermal stability and can be designed to have specific functionalities for applications such as selective adsorption. dntb.gov.ua
Coordination Polymers and MOFs: The nitrogen atoms of the triazole ring are excellent donors for coordinating with metal ions, making triazole derivatives, including this compound, ideal ligands for constructing coordination polymers and metal-organic frameworks (MOFs). zbwhr.com These materials have potential applications in gas storage, separation, and catalysis.
Supramolecular Structures: Triazole units can participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for the formation of supramolecular polymers and gels. rsc.orgecust.edu.cn For instance, the interaction between bis-pillar researchgate.netarene and nitrile triazole derivatives has been shown to form supramolecular polymers with aggregation-induced emission properties. ecust.edu.cn
| Material Type | Role of Triazole | Potential Application |
| Functional Polymers | Stable linking unit via "click" chemistry | Adsorbents, coatings |
| Metal-Organic Frameworks (MOFs) | Coordinating ligand for metal ions | Gas storage, catalysis |
| Supramolecular Assemblies | Hydrogen bonding and π-stacking interactions | Self-healing materials, smart hydrogels |
| Polymer Additives | Nitrogen-releasing moiety | Flame retardants, stabilizers |
Triazole derivatives are frequently investigated for their applications in optoelectronic devices due to their electronic properties and stability. nih.govresearchgate.net
The 1,2,3-triazole ring is electron-deficient, which facilitates its use in materials requiring good electron-transport and hole-blocking properties. researchgate.net This makes triazole-containing compounds suitable for use as electron transport layer (ETL) or host materials in organic light-emitting diodes (OLEDs). researchgate.net Highly conjugated systems based on triazole cores can exhibit strong luminescence with high quantum yields. nih.govnih.gov While specific data for this compound is limited, related structures with extended π-conjugation have been synthesized and shown to be effective luminophores. For example, cationic cyclometalated iridium(III) complexes using 4-phenyl-1,2,3-triazole ligands have been developed as versatile emissive materials. nih.gov
Molecular Probes and Sensors Development
The development of molecular probes and sensors is a growing field that relies on molecules capable of signaling the presence of specific analytes or changes in their environment. The 1,2,3-triazole scaffold serves as a versatile platform for designing such probes. Its synthesis via click chemistry allows for the modular combination of a recognition unit (for binding the target analyte) and a signaling unit (often a fluorophore). uoregon.edu
The inherent luminescent properties of some triazole derivatives can be harnessed for sensing applications. nih.gov A common sensing mechanism involves a change in the fluorescence properties (e.g., intensity or wavelength) of the probe upon binding to a target. While specific probes based on this compound are not extensively documented in the reviewed literature, the structural framework is suitable for such applications. The methoxyphenyl group can act as an electron-donating moiety, which can be used to tune the photophysical properties of a larger conjugated system designed for sensing. The triazole ring can act as a stable linker connecting this signaling part to a receptor designed to bind ions or small molecules.
Chemical Scaffolds for Drug Discovery (without clinical/safety/dosage)
Design Strategies for Bioactive Molecules
The design of new therapeutic agents often employs the this compound scaffold through several key strategies, primarily focusing on molecular hybridization. This approach involves covalently linking the triazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities.
One prominent strategy is the use of the 1,2,3-triazole ring as a linker unit. longdom.orglongdom.org The reliability and efficiency of its synthesis, often through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allow for the straightforward connection of the this compound core to other molecular fragments. researchgate.netnih.gov This modular approach facilitates the rapid generation of libraries of diverse compounds for biological screening.
Table 1: Examples of Bioactive Molecules Incorporating a Methoxyphenyl-Triazole Scaffold This table presents data on related compounds to illustrate the design strategy, as specific activity data for the parent compound was not available in the cited literature.
| Compound ID | Target | Bioactivity (IC₅₀) | R Group (Position 1 of Triazole) | R' Group (on Oxadiazole) |
| 13s | Butyrylcholinesterase (BChE) | 11.01 µM | 4-Methylbenzyl | 4-Nitrophenyl |
Data sourced from a study on 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives. nih.govresearchgate.net
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering new lead compounds by modifying existing ones to improve properties or circumvent existing patents. The 1,2,3-triazole ring, the core of this compound, is frequently employed in these approaches. nih.govnih.gov
Bioisosteric Replacement:
Bioisosterism involves the substitution of a functional group in a bioactive molecule with another group that retains similar physical and chemical properties, thereby maintaining or improving the biological activity. unimore.it The 1,4-disubstituted 1,2,3-triazole ring is widely recognized as a successful non-classical bioisostere of the trans-amide bond. nih.govunimore.it This is due to its similar size, planarity, and dipole moment, as well as its ability to participate in hydrogen bonding. nih.gov Unlike amide bonds, the triazole ring is not susceptible to metabolic cleavage by peptidases, which can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov
In the development of agonists for the G-protein-coupled receptor GPR88, researchers successfully replaced an amide functionality with a 1,4-disubstituted 1H-1,2,3-triazole ring. nih.gov This bioisosteric replacement was a key step in a hit-to-lead optimization campaign, ultimately leading to the discovery of potent and brain-penetrant GPR88 agonists. nih.gov This application underscores the utility of the triazole core in modifying peptide or amide-containing molecules to generate more drug-like candidates.
Scaffold Hopping:
Scaffold hopping involves the more drastic replacement of a central core structure of a molecule while preserving the orientation of key binding functionalities. nih.govnamiki-s.co.jp This can lead to new chemical entities with completely different core structures but similar biological activity, potentially with improved properties such as selectivity or synthetic accessibility. The versatility and synthetic accessibility of the 1,2,3-triazole ring make it a valuable building block for such strategies. nih.gov For instance, a hydroxylated aromatic ring in a known bioactive compound could be replaced with a 4-hydroxy-1,2,3-triazole system to explore new chemical space and patent opportunities. unito.itresearchgate.net While not a direct example of this compound, this illustrates the principle of how the core triazole heterocycle is applied in scaffold hopping design strategies.
Biological and Medicinal Chemistry Research Perspectives on 4 4 Methoxyphenyl 1h 1,2,3 Triazole Mechanistic Focus
Molecular Target Identification and Binding Studies
Research into 4-(4-Methoxyphenyl)-1H-1,2,3-triazole and its derivatives has led to the identification of several molecular targets, primarily enzymes and receptors, implicated in various pathological conditions. The ability of the triazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions makes it a versatile pharmacophore.
Enzyme Inhibition Mechanisms and Kinetics
Derivatives of this compound have been shown to inhibit a range of enzymes with therapeutic relevance. The nature and position of substituents on both the triazole and the methoxyphenyl rings play a crucial role in determining the potency and selectivity of inhibition.
One notable area of investigation is in the field of neurodegenerative diseases, such as Alzheimer's disease. Certain 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Structure-activity relationship (SAR) studies of these derivatives revealed that the presence of electron-withdrawing groups, such as nitro and fluorine, on the benzyl (B1604629) moiety attached to the triazole ring, significantly enhances BChE inhibition while showing minimal activity against acetylcholinesterase (AChE). For instance, a derivative featuring a 4-nitro substituent exhibited the highest potency against BChE with an IC50 value of 11.01 µM. acs.org Molecular docking studies suggest that these compounds interact with key residues in the active site of BChE. acs.org
In the context of cancer, derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide have been explored as potential anticancer agents. Molecular docking studies have indicated that these compounds can interact with the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cell signaling pathways that is often dysregulated in cancer. researchgate.net The interactions observed in silico provide a rationale for their cytotoxic effects against cancer cell lines.
Another enzyme target for triazole derivatives is trans-sialidase, an enzyme crucial for the survival of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. While the parent this compound was not the primary focus, derivatives such as galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole have been identified as weak inhibitors of T. cruzi trans-sialidase (TcTS). acs.org
The following table summarizes the enzyme inhibitory activities of selected derivatives of this compound.
| Derivative Class | Target Enzyme | Key Findings |
| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Butyrylcholinesterase (BChE) | Selective inhibition over AChE, enhanced by electron-withdrawing groups. acs.org |
| 1-(4-Methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides | EGFR Tyrosine Kinase | Potential interaction with the active site, suggesting a mechanism for anticancer activity. researchgate.net |
| Galactosyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | T. cruzi trans-sialidase (TcTS) | Weak inhibitory activity observed. acs.org |
Receptor Binding and Ligand-Protein Interactions
The interaction of this compound derivatives with protein receptors is a key area of research for understanding their pharmacological effects. The triazole moiety, with its capacity for hydrogen bonding and dipole-dipole interactions, often plays a central role in anchoring the ligand to the receptor's binding site.
In the context of anticancer research, the binding of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives to the EGFR tyrosine kinase domain has been investigated through molecular docking. researchgate.net These studies have revealed potential hydrogen bonding and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of the enzyme, providing a structural basis for their observed biological activity.
Structure-Activity Relationship (SAR) Derivation at the Molecular Level
The systematic modification of the this compound scaffold has allowed for the elucidation of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective therapeutic agents.
For the selective inhibition of butyrylcholinesterase by 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives, a clear SAR has emerged. acs.org The presence of electron-withdrawing groups on the N-benzyl substituent of the triazole ring was found to be critical for potent and selective BChE inhibition. Specifically, derivatives with nitro and fluoro substituents demonstrated significantly higher inhibitory activity compared to those with electron-donating groups. This suggests that the electronic properties of the substituent directly influence the binding affinity for the BChE active site.
In the development of antitrypanosomal agents based on the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, modifications to the N-benzylacetamide moiety were explored. acs.org The replacement of this group with a peracetylated galactopyranosyl unit resulted in a compound with potent activity against T. cruzi and low cytotoxicity, highlighting the importance of this position for biological activity and selectivity.
The following table outlines key SAR findings for derivatives of this compound.
| Scaffold/Derivative Class | Biological Activity | Key SAR Findings |
| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | BChE Inhibition | Electron-withdrawing groups on the N-benzyl moiety enhance potency and selectivity. acs.org |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives | Antitrypanosomal | Modification at the N-benzylacetamide position significantly impacts activity and selectivity. acs.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools that have been applied to the discovery of novel bioactive compounds based on the this compound scaffold. These methods help in identifying the key chemical features required for biological activity and in screening large compound libraries for potential hits.
While specific pharmacophore models for the parent this compound are not extensively reported, the general principles of pharmacophore modeling have been applied to the broader class of 1,2,3-triazole derivatives. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all of which are present in the this compound structure.
Virtual screening campaigns have been employed to identify potential inhibitors of various targets using libraries of triazole-containing compounds. These studies often utilize the known binding modes of existing inhibitors to create a pharmacophore query, which is then used to search for novel molecules with similar spatial arrangements of chemical features.
Investigations into Mechanisms of Action in Biological Systems
The this compound core has been incorporated into molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, antidiabetic, antioxidant, and antifungal properties. The mechanism of action often relates to the specific molecular targets discussed in the preceding sections.
Anticancer: Derivatives have been shown to induce cytotoxicity in cancer cell lines, with proposed mechanisms including the inhibition of key signaling enzymes like EGFR tyrosine kinase. researchgate.net
Antimicrobial: The triazole ring is a known pharmacophore in many antimicrobial agents. While specific studies on the parent compound are limited, triazole derivatives are known to interfere with essential microbial processes.
Antiviral: The 1,2,3-triazole nucleus is present in several antiviral compounds. Their mechanism can involve the inhibition of viral enzymes or interference with viral entry and replication processes.
Anti-inflammatory: The anti-inflammatory effects of some triazole derivatives are attributed to the inhibition of enzymes involved in the inflammatory cascade.
Antitubercular: Triazole-containing compounds have shown promise as antitubercular agents, potentially by inhibiting enzymes essential for the survival of Mycobacterium tuberculosis.
Antidiabetic: Some triazole derivatives have been investigated for their antidiabetic properties, which may involve the modulation of enzymes or receptors involved in glucose metabolism.
Antioxidant: The antioxidant activity of certain triazole derivatives may be attributed to their ability to scavenge free radicals or to chelate metal ions involved in oxidative stress.
Antifungal: The 1,2,3-triazole scaffold is a key component of several antifungal drugs. Their mechanism of action often involves the inhibition of fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.
Studies on Selectivity and Specificity of Molecular Interactions
A critical aspect of drug development is achieving selectivity for the desired molecular target to minimize off-target effects. Research on this compound derivatives has demonstrated that structural modifications can significantly influence selectivity.
As previously mentioned, in the case of cholinesterase inhibitors, the introduction of specific substituents on the triazole scaffold led to compounds with high selectivity for BChE over AChE. acs.org This selectivity is crucial for potential therapeutic applications in later stages of Alzheimer's disease, where BChE activity becomes more prominent. Molecular modeling studies have helped to rationalize this selectivity by identifying specific interactions within the active sites of the two enzymes that favor the binding of the selective inhibitors to BChE.
Understanding Resistance Mechanisms
The emergence of resistance to antimicrobial and anticancer agents is a significant challenge in medicinal chemistry. For the 1,2,3-triazole class of compounds, including this compound, understanding the molecular basis of resistance is crucial for the development of next-generation therapeutics that can overcome this challenge. While research specifically detailing resistance to this compound is limited, the mechanisms of resistance to the broader class of triazole antifungals are well-documented and provide a predictive framework. These mechanisms primarily involve alterations in the drug's target enzyme, reduced intracellular drug accumulation, and metabolic inactivation.
The primary mode of action for many triazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the cyp51A gene (in Aspergillus fumigatus) or its orthologs. nih.govfrontiersin.org This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govfrontiersin.org Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, ultimately leading to fungal cell death. nih.gov Resistance to triazoles can arise through several key mechanisms that counteract this inhibitory action.
Target Site Alterations
One of the most prevalent mechanisms of triazole resistance involves modifications to the target enzyme, lanosterol 14α-demethylase, which reduce the binding affinity of the drug. This is typically achieved through point mutations in the cyp51A gene. frontiersin.org These mutations can alter the conformational structure of the enzyme's active site, hindering the triazole inhibitor from binding effectively while still allowing the natural substrate, lanosterol, to be processed. frontiersin.org
Another related mechanism is the overexpression of the cyp51A gene. This leads to an increased cellular concentration of the lanosterol 14α-demethylase enzyme, requiring higher concentrations of the triazole drug to achieve a therapeutic effect. dntb.gov.ua A common cause of this overexpression is the presence of tandem repeats in the promoter region of the cyp51A gene, which enhances its transcription. frontiersin.org
| Resistance Mechanism | Molecular Basis | Effect on Drug Efficacy |
| Target Site Mutation | Point mutations in the cyp51A gene (e.g., G54E, L98H, M220I/K/R). frontiersin.org | Reduced binding affinity of the triazole to the target enzyme. frontiersin.org |
| Target Overexpression | Tandem repeats in the promoter region of the cyp51A gene. frontiersin.org | Increased production of the target enzyme, requiring higher drug concentrations for inhibition. dntb.gov.ua |
| Efflux Pump Upregulation | Increased expression of genes encoding ABC or MFS transporters. nih.govfrontiersin.org | Active removal of the drug from the cell, lowering its intracellular concentration. rnz.co.nz |
| Metabolic Inactivation | Enzymatic modification of the drug molecule (e.g., hydroxylation, demethylation). nih.gov | Conversion of the active drug into inactive metabolites. nih.gov |
Reduced Intracellular Drug Concentration
Cells can also develop resistance by actively reducing the intracellular accumulation of the triazole compound. This is primarily accomplished through the overexpression of efflux pumps, which are membrane proteins that transport a wide range of substances, including drugs, out of the cell. nih.govrnz.co.nz In the context of antifungal resistance, two major superfamilies of efflux pumps are implicated: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govfrontiersin.org The upregulation of the genes encoding these pumps leads to a more efficient removal of the triazole drug, preventing it from reaching a sufficient concentration to inhibit its target. frontiersin.orgrnz.co.nz
Metabolic Inactivation
A potential, though less commonly cited, mechanism of resistance is the metabolic degradation or inactivation of the triazole compound by the target organism or host. This involves enzymatic modification of the drug into a form that is no longer biologically active. For a related diaryltriazole, metabolic pathways in rats have been shown to involve phase I reactions such as hydroxylation and demethylation. nih.gov These modifications can significantly reduce the efficacy of the parent compound. nih.gov While this has been demonstrated in a mammalian system, it is plausible that target pathogens could evolve similar metabolic defenses.
The development of hybrid molecules that combine the 1,2,3-triazole scaffold with other pharmacophores is an emerging strategy to address drug resistance. frontiersin.org Such hybrid compounds may have multiple mechanisms of action, making it more difficult for resistance to develop through a single mutation. frontiersin.org
Future Directions and Emerging Research Avenues for 4 4 Methoxyphenyl 1h 1,2,3 Triazole
Advancements in Sustainable Synthesis and Process Optimization
The principles of green chemistry are increasingly influencing the synthesis of 1,2,3-triazoles, moving away from traditional methods that often involve harsh conditions and hazardous materials. nih.govnih.gov Future research will likely focus on refining these sustainable practices for the synthesis of 4-(4-Methoxyphenyl)-1H-1,2,3-triazole.
Key advancements are anticipated in the following areas:
Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. consensus.app Research is expected to continue exploring solvents like water, glycerol, and deep eutectic solvents (DES) to replace volatile and toxic organic solvents. consensus.app For instance, methods using water as a solvent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) have shown high yields and allow for catalyst and solvent recycling. consensus.app
Alternative Energy Sources: Non-conventional energy sources such as microwave irradiation and ultrasound are being employed to accelerate reaction times, reduce energy consumption, and improve yields. nih.govrsc.org Microwave-assisted synthesis, in particular, has demonstrated the ability to produce 1,2,3-triazoles in good to excellent yields in a fraction of the time required for conventional heating. rsc.org
Catalyst Development: The development of more efficient and recyclable catalysts is crucial. This includes the use of copper nanoparticles and heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing metal contamination in the final product. consensus.app
Process Optimization: Continuous flow synthesis is emerging as a powerful tool for the process optimization of 1,2,3-triazole synthesis. nih.gov This technology allows for better control over reaction parameters, improved safety, and easier scalability, which is essential for industrial applications.
Interactive Table: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Conventional Heating | Well-established | Long reaction times, high energy consumption, often uses hazardous solvents |
| Microwave-Assisted | Rapid reactions, improved yields | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions | Equipment costs, scalability can be a challenge |
| Flow Synthesis | Precise control, enhanced safety, scalable | Higher initial investment, potential for clogging |
| Green Solvents (Water, Glycerol) | Environmentally friendly, low cost | Limited solubility of some reactants, potential for side reactions |
Multicomponent Triazole Systems and Hybrid Molecules
The 1,2,3-triazole ring is increasingly being utilized as a stable and effective linker to create complex molecular architectures with enhanced or novel biological activities. nih.govresearchgate.net This "molecular hybridization" strategy involves covalently linking the this compound core to other pharmacologically active scaffolds. mdpi.com
Future research in this area will likely focus on:
Rational Design of Hybrids: The design of hybrid molecules will become more rational, leveraging the known biological activities of different pharmacophores to create synergistic effects. mdpi.com For example, hybrid compounds incorporating natural products or existing drugs with the triazole moiety are being explored for a wide range of therapeutic areas, including anticancer, antimicrobial, and antiviral applications. nih.govnih.gov
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are an efficient and atom-economical approach to synthesizing complex hybrid molecules. researchgate.net These reactions allow for the assembly of multiple starting materials in a single step, reducing waste and simplifying purification processes.
Diverse Biological Targets: Researchers are exploring the potential of triazole-containing hybrids to interact with a wide array of biological targets. nih.gov Studies have shown that these hybrids can exhibit activities such as anticancer, antimicrobial, anti-tubercular, antiviral, and antidiabetic properties. nih.gov The triazole ring's ability to form hydrogen bonds and its bioisosteric similarity to other functional groups contribute to its versatility in drug design. researchgate.net
Interactive Table: Examples of 1,2,3-Triazole Hybrid Systems
| Hybrid System | Potential Application | Reference |
| Triazole-Coumarin | Anticancer | nih.gov |
| Triazole-Quinine | Anticancer | nih.gov |
| Triazole-Piperazine | Antimicrobial | researchgate.net |
| Triazole-Pyrazolo[3,4-b]pyridin-6(7H)-one | Antibacterial, Antifungal | researchgate.net |
| Triazole-Alkaloid | Antiproliferative, Antimalarial | mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules. nih.govijcrt.org For this compound, these computational tools can accelerate the identification of new derivatives with desired properties.
Emerging trends in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies use computational models to correlate the chemical structure of compounds with their biological activity. nih.gov By developing robust QSAR models for triazole derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Predictive Modeling for Bioactivity: Machine learning algorithms, such as support vector machines and random forests, can be trained on existing data to predict the bioactivity of novel triazole compounds. nih.govgithub.io This approach can significantly reduce the time and cost associated with traditional screening methods. ijcrt.org
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with specific desired properties. By providing the model with the this compound scaffold and a set of desired biological and physicochemical parameters, novel drug candidates can be generated for further investigation.
Exploration of Bio-orthogonal Applications and Dynamic Covalent Chemistry (mechanistic)
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov The "click chemistry" used to synthesize 1,2,3-triazoles is a prime example of a bio-orthogonal reaction and has significant potential for in-vivo applications. nih.gov
Future research directions include:
Bioconjugation and Labeling: The triazole linkage is being used to attach fluorescent dyes, affinity tags, and other probes to biomolecules, enabling the study of biological processes in their native environment. researchgate.net
Mechanistic Studies: A deeper understanding of the mechanisms of triazole-forming reactions and their interactions with biological systems is crucial for developing new applications. acs.orgnih.govresearchgate.net This includes investigating the kinetics and selectivity of these reactions under physiological conditions.
Dynamic Covalent Chemistry: While the triazole ring itself is highly stable, its integration into larger systems that utilize dynamic covalent bonds could lead to the development of responsive materials and smart drug delivery systems.
Development of Novel Methodologies for Triazole Functionalization
While the synthesis of the 1,2,3-triazole core is well-established, the development of new methods for its subsequent functionalization remains an active area of research. acs.orgresearchgate.net This allows for the fine-tuning of the molecule's properties for specific applications.
Key areas for future development are:
Regioselective Synthesis: Developing methods that allow for the precise control over the substitution pattern on the triazole ring is essential for structure-activity relationship studies. acs.org
C-H Functionalization: Direct C-H functionalization of the triazole ring is a highly atom-economical approach to introducing new functional groups without the need for pre-functionalized starting materials.
Post-Synthetic Modification: Developing robust methods for modifying the triazole ring after its formation provides a flexible approach to creating libraries of compounds for screening.
Q & A
Q. Critical Parameters :
How can structural characterization of this compound derivatives be methodically validated?
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry via diagnostic peaks (e.g., triazole C-H at δ 7.5–8.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomers in fluorovinyl derivatives) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Example : In fluorovinyl-triazoles, ¹⁹F NMR coupling constants (²JFH ~47 Hz) distinguish E/Z isomers .
What strategies optimize reaction yields for this compound hybrids?
Advanced Research Question
Yields vary significantly (52–65%) due to:
- Azide Stability : Electron-deficient aryl azides (e.g., 4-nitrophenyl) require shorter reaction times to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
